Achievable Detection Limit vs. Fampridine N‑Oxide in Validated Stability‑Indicating HPLC
In the validated dual‑wavelength UV‑HPLC method for fampridine API, 5‑methoxyquinoline 1‑oxide (Fampridine Impurity 162) achieves a detection limit of 0.01%, which is 3.3‑fold higher than the 0.003% detection limit achieved for fampridine N‑oxide under identical chromatographic conditions [1]. This differential sensitivity arises because Impurity 162 absorbs at a higher wavelength, necessitating simultaneous dual‑wavelength detection for accurate quantitation without compromising sensitivity for the primary degradation product [1].
| Evidence Dimension | HPLC detection limit (% of nominal analyte concentration) |
|---|---|
| Target Compound Data | 0.01% (5‑methoxyquinoline 1‑oxide) |
| Comparator Or Baseline | 0.003% (fampridine N‑oxide) |
| Quantified Difference | 3.3‑fold higher detection limit |
| Conditions | Reverse‑phase C18 HPLC, dual‑wavelength UV detection (215 nm and 265 nm), gradient elution, validated per ICH guidelines |
Why This Matters
Procurement of authenticated 5‑methoxyquinoline 1‑oxide reference material with certificate of analysis is mandatory to meet the 0.01% detection limit specification; substitution with an unqualified isomer or in‑house synthesized material risks failing system suitability and invalidating batch release testing.
- [1] A stability indicating simultaneous dual wavelength UV–HPLC method for the determination of potential impurities in fampridine active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 2012, 58, 5. View Source
